Lipophilicity (cLogP) Differentiation: N-Acetyl vs. N-Sulfonyl and N-Aroyl Analogs
The N-acetyl substituent on the tetrahydroquinoline ring confers a lower calculated lipophilicity (cLogP ~2.6) compared to bulkier N-substituted analogs. This places the compound within the optimal lipophilicity range for oral drug-like space (cLogP 1–3), whereas the N-(4-fluorobenzenesulfonyl) analog (CAS not fully characterized; estimated cLogP ~3.8) exceeds this range, and the N-(furan-2-carbonyl) analog (estimated cLogP ~2.9) is moderately higher [1] . Lower lipophilicity is associated with reduced non-specific protein binding, lower phospholipidosis risk, and improved aqueous solubility—factors that directly impact assay reproducibility in biochemical and cell-based screening [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.6 (computed via fragment-based method from SMILES: CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O) |
| Comparator Or Baseline | N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide: estimated cLogP ≈ 3.8; N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-oxo-2H-chromene-3-carboxamide: estimated cLogP ≈ 2.9 |
| Quantified Difference | Target compound cLogP is 1.2 log units lower than the 4-fluorobenzenesulfonyl analog and 0.3 log units lower than the furan-2-carbonyl analog |
| Conditions | cLogP values estimated using fragment-based computational method (XLogP3 or equivalent); no experimental logP data available |
Why This Matters
A cLogP difference of >1.0 log unit translates to approximately 10-fold differences in partitioning behavior, meaning the target compound will exhibit measurably higher aqueous solubility and lower non-specific binding than the sulfonyl analog, improving dose-response curve quality in biochemical assays.
- [1] Kuujia.com. CAS No. 946245-27-8: Physicochemical properties including SMILES and molecular descriptors for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098. View Source
